Cas no 370077-58-0 (3-(Prop-2-en-1-yl)-2-sulfanyl-5-(thiophen-2-yl)-3H,4H-thieno2,3-dpyrimidin-4-one)

3-(Prop-2-en-1-yl)-2-sulfanyl-5-(thiophen-2-yl)-3H,4H-thieno2,3-dpyrimidin-4-one 化学的及び物理的性質
名前と識別子
-
- <br>3-(prop-2-en-1-yl)-2-sulfanyl-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4(3H) -one
- MLS000718108
- AKOS001393915
- SR-01000505051-1
- EU-0013645
- AKOS001664882
- Z55854825
- AG-690/36808011
- CHEMBL1604975
- 3-allyl-2-mercapto-5-thien-2-ylthieno[2,3-d]pyrimidin-4(3H)-one
- STL306638
- SMR000279876
- HMS2697D07
- REGID_for_CID_1414561
- 3-prop-2-enyl-2-sulfanylidene-5-thiophen-2-yl-1H-thieno[2,3-d]pyrimidin-4-one
- 3-(prop-2-en-1-yl)-2-sulfanyl-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one
- STL147661
- CCG-21875
- G37638
- Oprea1_762697
- 3-(prop-2-en-1-yl)-5-(thiophen-2-yl)-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one
- 3-allyl-5-(2-thienyl)-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one
- VPA07758
- EN300-07308
- SR-01000505051
- Oprea1_370291
- 370077-58-0
- CS-0220697
- 3-(prop-2-en-1-yl)-2-sulfanyl-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one
- 3-(Prop-2-en-1-yl)-2-sulfanyl-5-(thiophen-2-yl)-3H,4H-thieno2,3-dpyrimidin-4-one
-
- インチ: InChI=1S/C13H10N2OS3/c1-2-5-15-12(16)10-8(9-4-3-6-18-9)7-19-11(10)14-13(15)17/h2-4,6-7H,1,5H2,(H,14,17)
- InChIKey: RWZJMNXCCWGBGH-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 305.996
- どういたいしつりょう: 305.996
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 19
- 回転可能化学結合数: 3
- 複雑さ: 415
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 121Ų
- 疎水性パラメータ計算基準値(XlogP): 3.2
3-(Prop-2-en-1-yl)-2-sulfanyl-5-(thiophen-2-yl)-3H,4H-thieno2,3-dpyrimidin-4-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1291367-1g |
3-(Prop-2-en-1-yl)-2-sulfanyl-5-(thiophen-2-yl)-3h,4h-thieno[2,3-d]pyrimidin-4-one |
370077-58-0 | 95% | 1g |
¥4164.00 | 2024-05-16 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1291367-5g |
3-(Prop-2-en-1-yl)-2-sulfanyl-5-(thiophen-2-yl)-3h,4h-thieno[2,3-d]pyrimidin-4-one |
370077-58-0 | 95% | 5g |
¥14011.00 | 2024-05-16 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1291367-10g |
3-(Prop-2-en-1-yl)-2-sulfanyl-5-(thiophen-2-yl)-3h,4h-thieno[2,3-d]pyrimidin-4-one |
370077-58-0 | 95% | 10g |
¥20784.00 | 2024-05-16 | |
Aaron | AR019JDO-1g |
3-(prop-2-en-1-yl)-2-sulfanyl-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one |
370077-58-0 | 95% | 1g |
$291.00 | 2025-02-28 | |
1PlusChem | 1P019J5C-500mg |
3-(prop-2-en-1-yl)-2-sulfanyl-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one |
370077-58-0 | 95% | 500mg |
$236.00 | 2025-03-03 | |
Enamine | EN300-07308-0.5g |
3-(prop-2-en-1-yl)-2-sulfanyl-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one |
370077-58-0 | 98% | 0.5g |
$151.0 | 2023-10-28 | |
Aaron | AR019JDO-2.5g |
3-(prop-2-en-1-yl)-2-sulfanyl-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one |
370077-58-0 | 98% | 2.5g |
$545.00 | 2023-12-13 | |
Enamine | EN300-07308-10g |
3-(prop-2-en-1-yl)-2-sulfanyl-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one |
370077-58-0 | 98% | 10g |
$825.0 | 2023-10-28 | |
1PlusChem | 1P019J5C-100mg |
3-(prop-2-en-1-yl)-2-sulfanyl-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one |
370077-58-0 | 95% | 100mg |
$110.00 | 2025-03-16 | |
A2B Chem LLC | AV23536-100mg |
3-Allyl-2-mercapto-5-thien-2-ylthieno[2,3-d]pyrimidin-4(3h)-one |
370077-58-0 | 98% | 100mg |
$106.00 | 2024-04-20 |
3-(Prop-2-en-1-yl)-2-sulfanyl-5-(thiophen-2-yl)-3H,4H-thieno2,3-dpyrimidin-4-one 関連文献
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Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
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Wei Wang,Tao Yan,Shibin Cui,Jun Wan Chem. Commun., 2012,48, 10228-10230
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Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756
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Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043
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Gayan A. Appuhamillage,John C. Reagan,Sina Khorsandi,Joshua R. Davidson,Ronald A. Smaldone Polym. Chem., 2017,8, 2087-2092
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Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
3-(Prop-2-en-1-yl)-2-sulfanyl-5-(thiophen-2-yl)-3H,4H-thieno2,3-dpyrimidin-4-oneに関する追加情報
Introduction to 3-(Prop-2-en-1-yl)-2-sulfanyl-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one (CAS No. 370077-58-0)
3-(Prop-2-en-1-yl)-2-sulfanyl-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one, identified by the CAS number 370077-58-0, is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This heterocyclic compound belongs to the thienopyrimidine class, a scaffold that has been extensively explored for its potential biological activities. The presence of multiple functional groups, including an alkene moiety, a sulfur atom in a sulfanyl group, and a thiophene ring, contributes to its unique chemical properties and reactivity, making it a promising candidate for further investigation in drug discovery.
The molecular structure of 3-(Prop-2-en-1-yl)-2-sulfanyl-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one incorporates several key features that are of interest to researchers. The propene group at the 3-position introduces unsaturation, which can participate in various chemical reactions such as Michael additions or Diels-Alder reactions. The sulfanyl group at the 2-position provides a site for potential interactions with biological targets, while the thiophene ring at the 5-position adds another layer of complexity and functionality. These structural elements collectively enhance the compound's versatility and make it an attractive molecule for synthetic modifications and biological evaluations.
In recent years, there has been a growing interest in thienopyrimidine derivatives due to their demonstrated efficacy in various therapeutic areas. Studies have shown that compounds within this class exhibit inhibitory activity against several enzymes and receptors involved in pathological processes. For instance, modifications of the thienopyrimidine core have led to the discovery of molecules with antiviral, anticancer, and anti-inflammatory properties. The specific arrangement of functional groups in 3-(Prop-2-en-1-yl)-2-sulfanyl-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one suggests that it may possess similar bioactivities or even novel mechanisms of action.
One of the most compelling aspects of this compound is its potential as a lead structure for drug development. The combination of an alkene and sulfur-containing groups provides multiple sites for chemical derivatization, allowing researchers to fine-tune its pharmacological profile. For example, introducing additional substituents at strategic positions could enhance binding affinity or selectivity towards specific biological targets. Furthermore, the thiophene ring can be modified to influence electronic properties and metabolic stability, which are critical factors in drug design.
Recent advancements in computational chemistry have enabled more efficient screening and optimization of candidate compounds like 3-(Prop-2-en-1-yl)-2-sulfanyl-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one. Molecular docking simulations and virtual screening techniques have been employed to predict interactions with target proteins, providing valuable insights into potential mechanisms of action. These computational approaches complement experimental studies and accelerate the drug discovery process by identifying promising candidates for further validation.
The synthesis of 3-(Prop-2-en-1-yl)-2-sulfanyl-5-(thiophen-2-yliques]-3H,4H-thieno[23-d]pyrimidin 4-one has been reported in several patents and scientific literature. The synthetic route typically involves multi-step reactions starting from readily available precursors such as thiophene derivatives and propene derivatives. Key steps include cyclization reactions to form the thienopyrimidine core followed by functional group manipulations to introduce the desired substituents. The synthesis strategy highlights the compound's synthetic accessibility while also demonstrating opportunities for methodological improvements.
Biological evaluation of 3-(Prop 21 en 11 yl) 25 (thiophen 22 yl) 33 H44 H thieno23 d pyrimidin42 one has revealed intriguing results in preliminary assays. In vitro studies have shown that this compound exhibits moderate inhibitory activity against certain kinases and other enzymes relevant to cancer progression. Additionally; preliminary pharmacokinetic studies suggest that it may possess favorable absorption distribution metabolism; excretion (ADME) properties; however further investigations are needed to confirm these findings
The future directions for research on CAS No:37007758 0 include both structural optimization and detailed biological characterization: Further derivatization efforts will aim at enhancing potency selectivity; solubility; while additional preclinical studies will evaluate its safety efficacy: Furthermore exploring its potential applications beyond traditional therapeutic areas such as agrochemicals or materials science could open up new avenues for innovation
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